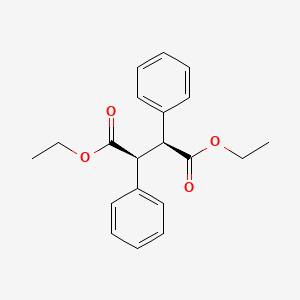

dl-2,3-Diphenyl-succinic acid diethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

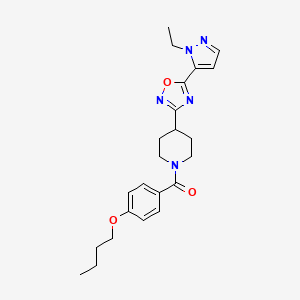

Dl-2,3-Diphenyl-succinic acid diethyl ester is a chemical compound with the molecular formula C20H22O4 and a molecular weight of 326.392 . It is not intended for human or veterinary use and is primarily used for research purposes.

Synthesis Analysis

The synthesis of this compound can be achieved through the esterification of succinic acid using ethanol . In this process, succinic acid is extracted from the fermentation broth using an aqueous two-phase system (ATPS) composed of ethanol and salts . The extracted succinic acid is then esterified with ethanol, as its ester has different physico-chemical properties that aid in its purification . The kinetics of this reaction obey a pseudo-first-order consecutive reaction .Chemical Reactions Analysis

The primary chemical reaction involving this compound is its synthesis through the esterification of succinic acid with ethanol . This reaction is a pseudo-first-order consecutive reaction .Applications De Recherche Scientifique

Catalytic Upgrading and Biomass Utilization

The catalytic upgrading of levulinic acid into valuable chemicals, such as succinic acid and diphenolic acid, highlights the potential of utilizing biomass to produce industrially relevant compounds. This research focuses on the transformation of sustainable platform molecules into a range of chemicals, demonstrating the role of catalysts in facilitating these conversions (Pileidis & Titirici, 2016).

Organic Synthesis and Reaction Selectivity

Research on the oxidative coupling of phenylacetic acid esters using TiCl4 has led to the production of dl- and meso-2,3-diphenylsuccinic acid esters. This study reveals how reaction conditions can be optimized for high dl selectivity, with titanium enolate intermediates playing a crucial role in the reaction pathway. Such findings are critical for developing selective synthetic strategies in organic chemistry (Matsumura et al., 1996).

Antioxidant Activity and Kinetic Analysis

The kinetic analysis of hydrogen transfer reactions from dietary polyphenols to the DPPH radical has shed light on the antioxidant properties of various compounds. This research emphasizes the importance of understanding both the stoichiometry and kinetics of H-atom donating capacities, offering insights into the antioxidant mechanisms of polyphenols and related esters (Goupy et al., 2003).

Esterification Processes and Catalyst Efficiency

The direct esterification of succinic acid with phenol using zeolite catalysts exemplifies advancements in catalyst design and application. This research demonstrates a high yield of diphenyl succinate, underscoring the efficiency and environmental benefits of using solid acid catalysts in esterification reactions. The ability to recycle the catalyst and apply it to a variety of dicarboxylic acids with phenol further highlights its utility in sustainable chemical synthesis (Le, Nishimura, & Ebitani, 2019).

Polymeric Materials and Biodegradability

The synthesis and characterization of biodegradable aliphatic polyesters, such as poly(butylene succinate-co-ethylene succinate) and poly(butylene succinate-co-diethylene glycol succinate), represent significant contributions to the development of eco-friendly materials. These studies focus on the synthesis of copolymers through direct polycondensation, exploring their thermal, crystallization, and mechanical properties. Such research is vital for advancing the production of biodegradable polymers with tailored properties for specific applications (Cao et al., 2002).

Propriétés

IUPAC Name |

diethyl (2S,3S)-2,3-diphenylbutanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAMWUWLDQUKAP-QZTJIDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946930 |

Source

|

| Record name | Diethyl 2,3-diphenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24097-93-6 |

Source

|

| Record name | Diethyl 2,3-diphenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2823572.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2823574.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2823582.png)

![Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate](/img/structure/B2823585.png)

![N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2823588.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2823592.png)